molecular formula C14H24O2 B11883412 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one CAS No. 94278-43-0

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one

Katalognummer: B11883412
CAS-Nummer: 94278-43-0
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: RUDWYGPMFXMYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(45)decan-2-one is a chemical compound with the molecular formula C13H22O2 It is known for its unique spirocyclic structure, which consists of a spiro-connected oxaspirodecane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of the 1,1-dimethylethyl and 3-methyl groups.

Eigenschaften

CAS-Nummer

94278-43-0

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

8-tert-butyl-3-methyl-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C14H24O2/c1-10-9-14(16-12(10)15)7-5-11(6-8-14)13(2,3)4/h10-11H,5-9H2,1-4H3

InChI-Schlüssel

RUDWYGPMFXMYJL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCC(CC2)C(C)(C)C)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.